molecular formula C14H16O2 B14590683 4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid CAS No. 61414-83-3

4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14590683
CAS No.: 61414-83-3
M. Wt: 216.27 g/mol
InChI Key: UZCSFYWEMKXIDD-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxylic acid group attached to a tetrahydro biphenyl structure, which includes a methyl group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-Methyl-1,1’-biphenyl-4-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds, such as:

    Tetrahydroharman: A compound with a similar tetrahydro structure but different functional groups.

    Tetrahydrophthalic anhydride: Another tetrahydro compound with an anhydride functional group.

    1,2,3,4-Tetrahydronaphthalene: A related compound with a tetrahydronaphthalene structure.

The uniqueness of 4-Methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61414-83-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H16O2/c1-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3,(H,15,16)

InChI Key

UZCSFYWEMKXIDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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